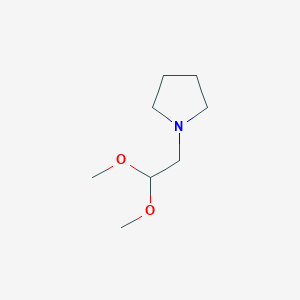

1-(2,2-Dimethoxyethyl)pyrrolidine

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2,2-dimethoxyethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-8(11-2)7-9-5-3-4-6-9/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQXGQXFTHPBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1CCCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,2 Dimethoxyethyl Pyrrolidine and Analogous Structures

Direct Synthetic Pathways to 1-(2,2-Dimethoxyethyl)pyrrolidine

The direct formation of the this compound scaffold can be achieved through several strategic approaches, primarily involving either the formation of the pyrrolidine (B122466) ring from a precursor already containing the 2,2-dimethoxyethyl moiety or by attaching this group to a pre-existing pyrrolidine ring.

Cyclization Reactions Involving 2,2-Dimethoxyethanamine Derivatives

One of the primary methods for constructing the pyrrolidine ring is through the cyclization of linear precursors. In the context of this compound, this involves a bifunctional molecule that contains both the N-(2,2-dimethoxyethyl)amino group and a reactive group that can undergo an intramolecular reaction to form the five-membered ring.

A common strategy is the reductive amination of dicarbonyl compounds. nih.govchim.it For instance, the reaction of a 1,4-dicarbonyl compound with 2,2-dimethoxyethanamine, followed by reduction, can lead to the formation of the pyrrolidine ring. The use of specific catalysts, such as iridium complexes, can facilitate this transformation under mild conditions. nih.gov Another approach involves the cyclization of haloamines. A precursor containing a 2,2-dimethoxyethylamino group and a leaving group, such as a halogen, at the appropriate position can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring.

Recent advancements have also explored electroreductive cyclization methods. These techniques utilize an electrochemical flow microreactor to achieve the cyclization of an imine with a dihaloalkane, offering a potentially more efficient and controlled route to pyrrolidine derivatives. nih.gov

Functionalization of Pyrrolidine Rings with 2,2-Dimethoxyethyl Moieties

An alternative and widely used approach is the direct functionalization of a pyrrolidine ring with a 2,2-dimethoxyethyl group. This is typically achieved through the N-alkylation of pyrrolidine.

The reaction of pyrrolidine with a suitable electrophile, such as 2-bromo-1,1-dimethoxyethane (B145963) or 2-chloro-1,1-dimethoxyethane, in the presence of a base, is a straightforward method for the synthesis of this compound. The choice of solvent and base can influence the reaction efficiency.

Reductive amination is another powerful tool for this transformation. libretexts.org Pyrrolidine can be reacted with 2,2-dimethoxyacetaldehyde (B46314) in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, to yield the desired product. This method is often preferred due to its mild reaction conditions and high yields.

Synthesis of Key Precursors Incorporating the 2,2-Dimethoxyethyl Unit

The synthesis of various nitrogen-containing precursors that incorporate the 2,2-dimethoxyethyl unit is fundamental for the subsequent construction of more complex molecules, including this compound and its analogs.

Preparation of N-(2,2-Dimethoxyethyl)amines

N-(2,2-Dimethoxyethyl)amines are versatile intermediates in organic synthesis. A general and efficient method for their preparation is the reaction of a primary or secondary amine with 2,2-dimethoxyacetaldehyde via reductive amination. libretexts.org This reaction is typically carried out using a mild reducing agent like sodium cyanoborohydride.

Alternatively, N-alkylation of amines with 2-halo-1,1-dimethoxyethanes provides another route to these compounds. For example, the reaction of methylamine (B109427) with 2-bromo-1,1-dimethoxyethane yields N-(2,2-dimethoxyethyl)-N-methylamine. researchgate.net These N-(2,2-dimethoxyethyl)amines can then be used in further reactions, such as condensations with resorcinol (B1680541) derivatives to form calixarenes. researchgate.net

Synthesis of N-(2,2-Dimethoxyethyl)ureas

N-(2,2-Dimethoxyethyl)ureas are valuable precursors for the synthesis of various heterocyclic compounds and diarylethanes with potential biological activity. semanticscholar.org A common method for their synthesis involves the reaction of 2,2-dimethoxyethanamine with a suitable carbamoyl (B1232498) chloride in the presence of a base like triethylamine. semanticscholar.org This reaction is typically performed at low temperatures to control its exothermicity.

For instance, the reaction of 2,2-dimethoxyethan-1-amine with 1,1-disubstituted carbamoyl chlorides can produce N,N-dialkyl- or N,N-diaryl-substituted N'-(2,2-dimethoxyethyl)ureas. semanticscholar.org These ureas can then undergo acid-catalyzed reactions with phenols to yield urea-substituted diarylethanes and dibenzoxanthenes. semanticscholar.org

| Starting Amine | Reagent | Product | Reference |

| 2,2-dimethoxyethan-1-amine | 1,1-disubstituted carbamoyl chlorides | N'-(2,2-dimethoxyethyl)-N,N-disubstituted ureas | semanticscholar.org |

Formation of Other Nitrogen-Containing Dimethoxyethyl Acetals

The 2,2-dimethoxyethyl group can be incorporated into a variety of other nitrogen-containing structures, creating versatile building blocks for organic synthesis. These nitrogen-containing acetals are valuable reagents for creating biologically active compounds. researchgate.net

For example, N-(2,2-dimethoxyethyl)amides can be prepared by the acylation of 2,2-dimethoxyethanamine. These amides can then be used in cyclization reactions to form various heterocyclic systems. The reaction of nitrogen-containing acetals with aromatic nucleophiles has been shown to produce diarylmethane derivatives and heterocyclic compounds like tryptamines and isoquinolines. researchgate.net

The development of synthetic methods for these diverse nitrogen-containing dimethoxyethyl acetals continues to be an active area of research, driven by their potential applications in the synthesis of complex target molecules.

Strategic Approaches Utilizing the Acetal (B89532) Functionality in Synthesis

The 2,2-dimethoxyethyl substituent in this compound serves as a valuable synthetic handle, primarily as a protected form of an acetaldehyde (B116499) moiety. This protection strategy is crucial in multistep syntheses where the aldehyde group's reactivity would interfere with other desired transformations. The acetal is stable under a variety of reaction conditions, yet can be readily deprotected to unveil the reactive aldehyde for subsequent functionalization.

A primary synthetic route to this compound and its analogs involves the direct alkylation of pyrrolidine. This can be achieved through nucleophilic substitution with a suitable electrophile, such as 2-bromo-1,1-dimethoxyethane. Another common approach is the reductive amination of 2,2-dimethoxyacetaldehyde with pyrrolidine. This method forms an intermediate enamine or iminium ion, which is then reduced in situ to the final N-substituted pyrrolidine.

One-Pot and Cascade Reactions

A notable example of a one-pot procedure for the synthesis of N-substituted pyrrolidines involves the reaction of 1,4-butanediol (B3395766) with a primary amine, such as butylamine, over a heterogeneous catalyst. While this specific example produces 1-butylpyrrolidine, the principle can be extended to the synthesis of this compound by employing 2,2-dimethoxyethylamine as the amine source. In such a scenario, the diol would first be activated, likely through oxidation to a dialdehyde (B1249045) or a related species, which would then undergo a double reductive amination with the aminoacetal to form the pyrrolidine ring.

Cascade reactions for pyrrolidine synthesis often involve an initial Michael addition followed by an intramolecular cyclization. For instance, a one-pot nitro-Mannich/hydroamination cascade has been developed for the synthesis of substituted pyrrolidines. researchgate.net This strategy combines a base-catalyzed nitro-Mannich reaction with a gold(I)-catalyzed intramolecular hydroamination to construct the pyrrolidine ring with high diastereoselectivity. researchgate.net While not a direct synthesis of the target compound, a similar cascade could be envisioned where a precursor containing the dimethoxyethylamino group acts as the nucleophile.

Enzymatic cascade reactions also offer a powerful tool for the construction of chiral pyrrolidines. Multi-enzymatic cascade processes involving a transaminase and a reductive aminase have been shown to convert 1,4-diketones into enantiomerically pure 2,5-disubstituted pyrrolidines in a single pot. sioc-journal.cn

Tandem Reaction Sequences for Pyrrolidine Formation

Tandem reactions, where a single catalyst promotes multiple sequential transformations, provide an elegant approach to complex molecule synthesis. A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne yields α-cyano-substituted pyrrolidines. acs.orgresearchgate.net This methodology could be adapted to synthesize analogs of this compound by utilizing an appropriately substituted alkyne precursor.

Another powerful tandem strategy involves the coupling of either methylamine or a nitroalkane with an aldehyde, catalyzed by platinum nanowires, to generate N-alkyl amines. researchgate.net This demonstrates the potential for tandem reactions in forming the N-substituent, which could then be followed by a separate cyclization step to form the pyrrolidine ring.

Organocatalytic Approaches in Pyrrolidine Derivatization Relevant to the Compound

Organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. Chiral pyrrolidine derivatives are themselves prominent organocatalysts, often used to promote a wide variety of enantioselective transformations. nih.govnih.gov The synthesis of these chiral pyrrolidine-based organocatalysts often starts from readily available chiral precursors like (R)-glyceraldehyde acetonide. acs.org

While the initial synthesis of this compound may not necessarily be organocatalytic, the pyrrolidine ring itself can be a target for organocatalytic derivatization. For example, the α-position of the pyrrolidine ring can be functionalized through organocatalytic methods. Chiral secondary amines are effective catalysts for reactions of aldehydes and α,β-unsaturated aldehydes via enamine and iminium ion activation, respectively. rsc.org

The development of novel pyrrolidine-based organocatalysts is an active area of research. For instance, new catalysts with bulky substituents at the C2 position have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins. acs.org The basicity and nucleophilicity of various pyrrolidine-based organocatalysts have been systematically studied to better understand their reactivity and guide catalyst design. acs.org

In the context of this compound, while the N-substituent is achiral, the pyrrolidine ring could be modified using organocatalytic methods to introduce chirality or other functional groups, thereby expanding its synthetic utility.

Derivatization and Functionalization Strategies of 1 2,2 Dimethoxyethyl Pyrrolidine Derived Scaffolds

Synthesis of Pyrrolidine (B122466) Derivatives through Modification of the Core Structure

The modification of the 1-(2,2-dimethoxyethyl)pyrrolidine core structure is a key strategy for generating novel pyrrolidine derivatives. The inherent reactivity of the pyrrolidine nitrogen and the latent aldehyde functionality of the dimethoxyethyl group provide multiple avenues for synthetic transformations. These modifications often aim to introduce pharmacologically relevant substituents or to build upon the existing framework to create more complex molecules.

Another significant strategy involves the transformation of the 2,2-dimethoxyethyl side chain. The acetal (B89532) group can be hydrolyzed to reveal an aldehyde, which can then participate in a variety of classical carbonyl reactions. This in-situ generation of a reactive intermediate is a powerful tool for constructing new rings and introducing diverse functional groups.

Functionalization at Exocyclic Positions of the Pyrrolidine Ring

Functionalization at the exocyclic positions of the pyrrolidine ring derived from this compound offers a pathway to a diverse range of compounds. The primary point of functionalization is the nitrogen atom and the carbon chain attached to it.

Direct N-alkylation or N-arylation of the pyrrolidine nitrogen can be achieved, though the existing N-substituent in the parent compound makes this less common than modifications involving the dimethoxyethyl group. More frequently, the dimethoxyethyl side chain is the site of chemical manipulation.

A key transformation is the acid-catalyzed hydrolysis of the dimethyl acetal to generate a reactive aldehyde. This aldehyde can then undergo a plethora of reactions. For instance, it can be subjected to reductive amination to introduce new amino groups, or it can participate in condensation reactions to form carbon-carbon double bonds. These reactions allow for the extension of the side chain and the introduction of various functional groups, significantly expanding the chemical diversity of the resulting pyrrolidine derivatives.

Synthesis of Fused Heterocyclic Systems Derived from the Compound

The strategic use of this compound and its derivatives allows for the construction of various fused heterocyclic systems. These reactions often capitalize on the bifunctional nature of the molecule, where both the pyrrolidine nitrogen and the reactive group derived from the dimethoxyethyl side chain participate in cyclization reactions.

Imidazolidinone Synthesis from N-(2,2-Dimethoxyethyl)ureas.nih.govresearchgate.net

A significant application of this compound is in the synthesis of imidazolidinones. This is typically achieved by first converting the parent amine into an N-(2,2-dimethoxyethyl)urea. nih.gov This urea (B33335) derivative then serves as a key precursor for intramolecular cyclization.

The synthesis of the starting N-(2,2-dimethoxyethyl)ureas is straightforward, often involving the reaction of 2,2-dimethoxyethan-1-amine (a related compound) with an appropriate isocyanate. nih.gov Once the urea is formed, acid-catalyzed intramolecular cyclization leads to the formation of the imidazolidinone ring. nih.gov This reaction proceeds through the in-situ generation of an N-acylimininium ion, which is then trapped intramolecularly by the urea nitrogen. This methodology has been successfully applied to synthesize a series of 4-(hetero)arylimidazolidin-2-ones. nih.gov The reaction conditions are generally mild, and the process exhibits high regioselectivity. nih.gov

| Precursor | Reagents | Product | Yield |

| N-(2,2-dimethoxyethyl)urea | Trifluoroacetic acid, Toluene | 4-Substituted imidazolidin-2-one | Good to High |

Table 1: Synthesis of Imidazolidinones

Pyrrolo[1,2-a]imidazole Scaffold Formation.nih.gov

The pyrrolo[1,2-a]imidazole scaffold is another important heterocyclic system that can be accessed from pyrrolidine-based starting materials. The synthesis of these fused systems can be achieved through several strategies, often involving the annulation of an imidazole (B134444) ring onto a pre-existing pyrrole (B145914) or pyrrolidine ring. nih.gov

One method involves the condensation of aminopyrrolines with halocarbonyl compounds. nih.gov For example, the reaction of 3,4-dihydro-2H-pyrrol-5-amine with 2-bromo ketones can lead to the formation of 3-substituted pyrrolo[1,2-a]imidazole hydrobromides. nih.gov Another approach is the intramolecular cyclization of appropriately substituted pyrrolidine derivatives. nih.gov The specific use of this compound for this purpose would involve its transformation into a precursor containing the necessary functional groups for the imidazole ring closure.

| Reactant 1 | Reactant 2 | Product |

| 3,4-Dihydro-2H-pyrrol-5-amine | 2-Bromo ketones | 3-Substituted pyrrolo[1,2-a]imidazole hydrobromides |

Table 2: Synthesis of Pyrrolo[1,2-a]imidazoles

Other Fused Nitrogen Heterocycles.nih.govresearchgate.net

The versatility of this compound and its derivatives extends to the synthesis of other fused nitrogen heterocycles. The ability to generate a reactive aldehyde or an iminium ion intermediate from the dimethoxyethyl group is a recurring theme in these synthetic strategies.

For instance, fused pyridine (B92270) derivatives can be synthesized through reactions that resemble a formal aza-Diels-Alder reaction. nih.gov In these cases, the pyrrolidine ring can undergo a ring-closure/ring-opening sequence to participate in the formation of a new fused ring system. nih.gov

Furthermore, the synthesis of pyrazolo[3,4-c]-2,7-naphthyridine and related systems highlights the broader potential of using substituted pyridines, which can be conceptually linked to the reactivity of pyrrolidine derivatives, to construct complex polycyclic frameworks. researchgate.net The key is the strategic introduction of functional groups that can participate in subsequent cyclization reactions to build the desired fused heterocyclic core. researchgate.net

Generation of Polycyclic and Spirocyclic Frameworks

Beyond fused systems, this compound can be a precursor for the generation of more intricate polycyclic and spirocyclic frameworks. These complex structures are of significant interest in medicinal chemistry due to their conformational rigidity and potential for high-affinity binding to biological targets.

The construction of such frameworks often involves multi-step reaction sequences that strategically utilize the functional handles present in the starting material. The formation of spirocycles, for example, could involve an intramolecular reaction where a substituent on the pyrrolidine ring attacks a carbon atom of the side chain, or vice versa.

While direct examples starting from this compound are specific, the principles of pyrrolidine chemistry support the feasibility of such transformations. For instance, the generation of an α-arylated pyrrolidine can be a stepping stone towards more complex structures. nih.gov The introduction of an aryl group at the α-position of the pyrrolidine ring provides a new site for further functionalization or for participation in intramolecular cyclizations that could lead to polycyclic or spirocyclic systems.

Application As Precursors and Building Blocks in Complex Organic Synthesis

Role in the Synthesis of Diverse Heterocyclic Compound Libraries

1-(2,2-Dimethoxyethyl)pyrrolidine, or more precisely its precursor 2,2-dimethoxyethanamine, plays a crucial role in the multicomponent synthesis of diverse heterocyclic compound libraries. A notable example is the synthesis of 4-acyl-5-aryl-1-(2,2-dimethoxyethyl)-3-hydroxy-3-pyrrolin-2-ones. researchgate.netresearchgate.net This class of compounds is generated through a one-pot reaction involving the interaction of methyl esters of acylpyruvic acids with a mixture of an aromatic aldehyde and 2,2-dimethoxyethanamine. researchgate.net

The reaction proceeds in dioxane at room temperature, showcasing an efficient and straightforward method for generating a library of substituted pyrrolin-2-ones. researchgate.net The introduction of the 2,2-dimethoxyethyl group at the N-1 position of the pyrrolin-2-one ring is a key feature of this synthetic strategy. researchgate.net This acetal (B89532) group serves as a masked aldehyde, which can be deprotected under acidic conditions to reveal a reactive aldehyde functionality for further synthetic transformations.

The versatility of this multicomponent reaction allows for the generation of a wide array of 4-acyl-5-aryl-1-(2,2-dimethoxyethyl)-3-hydroxy-3-pyrrolin-2-ones by simply varying the acylpyruvic acid and aromatic aldehyde starting materials. This approach provides a powerful tool for generating libraries of structurally diverse heterocyclic compounds.

Table 1: Examples of Synthesized 4-Acyl-5-Aryl-1-(2,2-dimethoxyethyl)-3-hydroxy-3-pyrrolin-2-ones

| Acyl Group | Aryl Group | Resulting Compound |

| Benzoyl | Phenyl | 1-(2,2-Dimethoxyethyl)-3-hydroxy-4-benzoyl-5-phenyl-3-pyrrolin-2-one |

| Acetyl | 4-Nitrophenyl | 1-(2,2-Dimethoxyethyl)-3-hydroxy-4-acetyl-5-(4-nitrophenyl)-3-pyrrolin-2-one |

| Propanoyl | 2-Chlorophenyl | 1-(2,2-Dimethoxyethyl)-3-hydroxy-4-propanoyl-5-(2-chlorophenyl)-3-pyrrolin-2-one |

This table is illustrative and based on the general reaction described in the sources.

Utilization in the Construction of Natural Product Cores (excluding biological activity studies)

The pyrrolidine (B122466) ring is a fundamental structural motif present in a vast number of natural products, particularly alkaloids. nih.govnih.gov While the direct application of this compound in the total synthesis of specific natural products is not extensively documented in the reviewed literature, its potential as a precursor for constructing natural product cores is significant. The pyrrolidine moiety itself is a key building block in the synthesis of complex molecules, including various alkaloids. scbt.com

Synthetic strategies for pyrrolidine-containing natural products often involve the construction of the pyrrolidine ring at a key step. The functional groups present in this compound, namely the secondary amine and the protected aldehyde, offer multiple points for elaboration and annulation reactions to build more complex polycyclic systems characteristic of many natural product cores. For instance, the nitrogen atom can participate in cyclization reactions, while the latent aldehyde can be used for carbon-carbon bond formation.

Although direct examples are not prevalent, the structural elements of this compound make it a theoretically valuable synthon for the retrosynthetic analysis and subsequent forward synthesis of natural products containing a substituted pyrrolidine core.

Employment in the Development of Advanced Synthetic Intermediates

Substituted pyrrolidines are crucial precursors in the synthesis of a wide range of compounds, including pharmaceuticals. mdpi.com The development of efficient routes to enantiomerically pure and diversely functionalized pyrrolidines is a significant focus in organic synthesis. These pyrrolidine derivatives serve as advanced synthetic intermediates, which are then elaborated into more complex target molecules.

The chemical structure of this compound makes it an interesting candidate for the development of such advanced intermediates. The pyrrolidine ring provides a stable scaffold, while the dimethoxyethyl group offers a handle for further chemical modification. For example, the acetal can be hydrolyzed to the corresponding aldehyde, which can then undergo a variety of transformations such as Wittig reactions, aldol condensations, or reductive aminations to introduce further complexity.

The pyrrolidine nitrogen can also be functionalized, for instance, through N-acylation or N-alkylation, to generate a library of intermediates with diverse properties. While specific, widely adopted applications of this compound as a key intermediate are not extensively detailed in the literature, the general importance of substituted pyrrolidines as building blocks in medicinal chemistry suggests its potential in this area. scbt.com

Contribution to the Synthesis of Nucleoside Analogues (excluding biological activity studies)

Nucleoside analogues are a critical class of molecules in medicinal chemistry. The modification of the sugar moiety of natural nucleosides is a common strategy for the development of new therapeutic agents. Replacing the furanose ring with other carbocyclic or heterocyclic systems, such as a pyrrolidine ring, has led to the discovery of potent antiviral and anticancer compounds.

The synthesis of nucleoside analogues where the sugar ring is replaced by a pyrrolidine moiety is an area of active research. umn.educapes.gov.brnih.gov In these syntheses, a key step is the coupling of a suitably functionalized pyrrolidine derivative with a nucleobase. While the direct use of this compound as the starting material for these syntheses is not explicitly detailed in the provided sources, its structural features are highly relevant.

A general approach to such analogues involves the preparation of a pyrrolidine ring that mimics the stereochemistry and functionality of the natural ribose or deoxyribose sugar. The dimethoxyethyl group in this compound could, in principle, be chemically transformed into a hydroxymethyl group, which is a key feature of the sugar component of nucleosides.

For instance, a series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides have been prepared through the coupling of halogenated nucleobase precursors with various pyrrolidine derivatives. umn.eduhilarispublisher.com The development of synthetic routes to appropriately substituted pyrrolidine building blocks is therefore essential for the advancement of this field.

Advanced Methodological Developments and Future Research Trajectories

Development of More Efficient and Sustainable Synthetic Protocols

The synthesis of N-substituted pyrrolidines has been the subject of extensive research, with modern methodologies prioritizing efficiency, safety, and environmental sustainability. For the specific synthesis of 1-(2,2-dimethoxyethyl)pyrrolidine, reductive amination stands out as a highly efficient and sustainable protocol. nih.govrsc.org This method involves the condensation of pyrrolidine (B122466) with 2,2-dimethoxyacetaldehyde (B46314), followed by the in-situ reduction of the resulting iminium ion.

Sustainable advancements in this area focus on the choice of reducing agent and solvent. Catalytic transfer hydrogenation, using formic acid as a hydrogen donor and an iridium catalyst, represents a green approach that avoids high-pressure hydrogen gas and often allows for water to be used as a solvent. nih.gov Another sustainable option is electrocatalytic reductive amination, which uses water as the hydrogen source under benign reaction conditions. rsc.orgresearchgate.net

An alternative, more traditional route is the direct N-alkylation of pyrrolidine with a 2,2-dimethoxyethyl electrophile, such as 2,2-dimethoxyethyl tosylate or a halide. While effective, this method often suffers from lower atom economy and the use of less environmentally friendly solvents and reagents compared to modern reductive amination techniques.

| Synthetic Protocol | Key Reagents | Advantages | Sustainability Considerations |

|---|---|---|---|

| Catalytic Reductive Amination | Pyrrolidine, 2,2-dimethoxyacetaldehyde, H₂/Catalyst (e.g., Pd/C) or Transfer Hydrogenation Source (e.g., HCOOH) | High yield, high atom economy, one-pot procedure. | Avoids stoichiometric waste; transfer hydrogenation can use green hydrogen sources and solvents like water. nih.gov |

| Electrocatalytic Reductive Amination | Pyrrolidine, 2,2-dimethoxyacetaldehyde, electrical current | Uses water as a hydrogen source, mild conditions. rsc.org | High sustainability, avoids chemical oxidants/reductants, potential for renewable energy input. |

| Direct N-Alkylation | Pyrrolidine, 2-bromo-1,1-dimethoxyethane (B145963) or equivalent tosylate, base (e.g., K₂CO₃) | Straightforward, uses readily available reagents. | Lower atom economy (generates salt byproduct), often requires organic solvents. |

Exploration of Novel Reactivity Patterns for the 2,2-Dimethoxyethyl Pyrrolidine System

The most significant reactivity of the this compound system stems from the latent aldehyde functionality. Under acidic conditions, the dimethyl acetal (B89532) can be hydrolyzed to reveal the aldehyde, which is in equilibrium with a cyclic hemiaminal or a bicyclic iminium ion (the N,N-acetal). This transient electrophilic species is the key to novel reactivity patterns, enabling the molecule to act as a building block for more complex heterocyclic systems.

A prominent example of this reactivity is its use in electrophilic aromatic substitution reactions. The acid-catalyzed reaction of related N-(2,2-dimethoxyethyl)amines with electron-rich aromatic compounds, such as resorcinol (B1680541), leads to the formation of new carbon-carbon bonds. researchgate.net In this process, the in-situ generated iminium ion acts as the electrophile, attacking the aromatic ring to produce diarylated products. This transformation highlights a powerful method for constructing complex molecular architectures from simple precursors. This reactivity pattern allows this compound to serve as a synthetic equivalent of a pyrrolidinium-substituted acetaldehyde (B116499) cation.

This latent reactivity can be harnessed for various transformations:

Pictet-Spengler type reactions: Trapping of the iminium ion with an intramolecular nucleophile.

Mannich-type reactions: Intermolecular trapping with enolates or other carbon nucleophiles.

Formation of fused heterocycles: Reaction with dinucleophiles to construct novel bicyclic and tricyclic systems.

Advances in Stereoselective Synthesis of Pyrrolidine Derivatives from the Compound

Leveraging this compound for stereoselective synthesis involves using the inherent chirality of a pre-functionalized pyrrolidine ring to direct the formation of new stereocenters. The pyrrolidine ring is a privileged scaffold in asymmetric catalysis and synthesis, often derived from the chiral pool, such as L-proline or L-hydroxyproline. mdpi.comnih.gov

A viable strategy begins with an enantiopure pyrrolidine derivative, for example, (S)-2-(methoxymethyl)pyrrolidine. N-functionalization with the 2,2-dimethoxyethyl group proceeds without disturbing the existing stereocenter. Subsequent acid-catalyzed deprotection of the acetal yields the corresponding aldehyde. This aldehyde can then undergo a variety of diastereoselective transformations where the C2 substituent directs the facial selectivity of the nucleophilic attack.

| Reaction Type | Nucleophile | Potential Product | Stereocontrol Element |

|---|---|---|---|

| Grignard Addition | R-MgBr | Chiral secondary alcohol | Chelation control or steric hindrance from the C2 substituent on the pyrrolidine ring. |

| Wittig/Horner-Wadsworth-Emmons Olefination | Phosphorus ylide | Chiral alkene | The pyrrolidine substituent can influence the E/Z selectivity of the resulting double bond. |

| Asymmetric Aldol Addition | Ketone/Enolate | Chiral β-hydroxy aldehyde | The chiral pyrrolidine backbone acts as a chiral auxiliary, directing the approach of the enolate. |

This approach effectively uses the starting compound as a chiral scaffold to build molecular complexity in a predictable manner, a key goal in modern organic synthesis. nih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis Techniques

The evolution of synthetic chemistry towards greater efficiency and data generation has led to the integration of continuous flow and automated synthesis technologies. nih.gov The synthesis and subsequent reactions of this compound are well-suited for these modern platforms.

Flow Chemistry: The synthesis of the title compound via reductive amination is highly amenable to a continuous flow process. Pumping streams of pyrrolidine, 2,2-dimethoxyacetaldehyde, and a hydrogen source over a packed-bed reactor containing a solid-supported catalyst (e.g., Pd/C) can provide the product continuously and safely. Flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, better selectivity, and improved safety, especially when handling gaseous reagents like hydrogen. vapourtec.comresearchgate.netnih.gov

Automated Synthesis: The precursors of this compound, namely pyrrolidine and 2,2-dimethoxyethylamine, are valuable building blocks for automated synthesis platforms, particularly in the context of multicomponent reactions (MCRs). researchgate.netnih.gov For instance, these amines can be used in Ugi or Passerini reactions, which combine three or four starting materials in a single step to rapidly generate libraries of complex molecules. mdpi.com Automated liquid handlers can perform thousands of unique MCRs in nanoscale formats on multi-well plates, drastically accelerating the discovery of new chemical entities. nih.gov This allows for the rapid exploration of chemical space around the pyrrolidine scaffold.

| Technology | Application Area | Key Advantages | Relevance to Compound |

|---|---|---|---|

| Flow Chemistry | Synthesis of the target compound | Enhanced safety, improved process control, scalability, higher throughput. nih.gov | Ideal for catalytic reductive amination synthesis. |

| Automated Synthesis | Library generation using precursors | Rapid diversification, miniaturization (saves reagents), high-throughput screening. nih.gov | Precursors can be used in MCRs to build diverse pyrrolidine-containing libraries. |

Theoretical and Computational Predictions for Undiscovered Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. For the this compound system, computational studies can provide profound insights into its potential for undiscovered transformations.

The key area for computational investigation is the acid-catalyzed formation of the bicyclic iminium ion intermediate. DFT calculations can be employed to:

Model Reaction Pathways: Elucidate the stepwise mechanism of acetal hydrolysis and subsequent cyclization, determining the transition state structures and activation energy barriers for each step. rsc.org

Predict Intermediate Stability: Calculate the relative energies of the hemiaminal and iminium ion intermediates, providing insight into their steady-state concentrations and lifetimes in solution.

Evaluate Reactivity with Nucleophiles: Model the reaction of the iminium ion with a diverse set of nucleophiles. By calculating the activation barriers for these reactions, chemists can predict which transformations are kinetically favorable, thereby guiding experimental design towards the discovery of new reactions. rsc.org

For example, computational screening could identify novel, non-obvious nucleophiles that are predicted to react efficiently with the iminium intermediate, opening up synthetic routes to previously inaccessible pyrrolidine derivatives. Such studies on the formation and reactivity of iminium ions have proven effective in rationalizing and predicting the outcomes of organocatalytic cycles. rsc.orgresearchgate.net This predictive power accelerates the discovery process, minimizing the trial-and-error experimentation often required in synthetic chemistry.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,2-Dimethoxyethyl)pyrrolidine, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, dialkylamine derivatives can react with halogenated dimethoxyethyl precursors under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures (~150°C), monitored by TLC for reaction completion . Yield optimization (up to 93%) is achieved via stoichiometric control, solvent selection (e.g., DMF for polar aprotic conditions), and stepwise purification using liquid-liquid extraction (ethyl acetate/water) followed by drying agents (MgSO₄) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the pyrrolidine ring structure, dimethoxyethyl substituent, and regiochemistry. For instance, δ ~3.3–3.5 ppm (methoxy protons) and δ ~1.9–2.0 ppm (pyrrolidine ring protons) are diagnostic .

- Mass Spectrometry : HR-ESI-MS provides accurate molecular ion confirmation (e.g., [M+H]⁺ at m/z 316.3 for related derivatives) .

- IR Spectroscopy : Absorbances near 1100–1250 cm⁻¹ (C-O stretching in dimethoxy groups) and 2800–3000 cm⁻¹ (C-H stretching) aid functional group identification .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard. HPLC with C18 columns and mobile phases like acetonitrile/water (0.1% TFA) achieves >99% purity, as demonstrated in intermediates with similar polarity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid prolonged exposure to moisture due to hydrolytic sensitivity of the dimethoxy group. Safety protocols include PPE (gloves, goggles) and fume hood use, as recommended for structurally analogous pyrrolidine derivatives .

Advanced Research Questions

Q. How can isomer differentiation (e.g., regioisomers or stereoisomers) of this compound derivatives be systematically addressed?

- Methodological Answer :

- Chromatography : Use chiral columns (e.g., Chiralpak IA) with heptane/isopropanol for enantiomeric resolution.

- GC/IR and LC-MS/MS : Coupled techniques differentiate isomers via retention time shifts and fragmentation patterns (e.g., distinct MS/MS ions for 1,2- vs. 2,2-substituted analogs) .

- X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : The electron-rich pyrrolidine nitrogen enhances nucleophilicity, while the dimethoxyethyl group sterically hinders electrophilic attack at the β-position. Computational studies (DFT) predict preferential attack at the α-carbon, validated by experimental yields in alkylation reactions .

Q. How do solvent polarity and temperature affect the compound’s solubility and reaction kinetics?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) improve solubility due to the compound’s moderate polarity (logP ~1.2). Elevated temperatures (>100°C) accelerate SN2 reactions but may degrade sensitive methoxy groups, necessitating kinetic monitoring via inline IR or HPLC .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

- Methodological Answer : Impurities like dealkylated byproducts or oxidation derivatives require:

- High-Resolution MS : Identifies low-abundance species (e.g., [M+O]⁺ ions).

- qNMR with Internal Standards : Quantifies impurities at <0.1% levels .

Q. Can computational modeling predict the biological activity or pharmacokinetic properties of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。